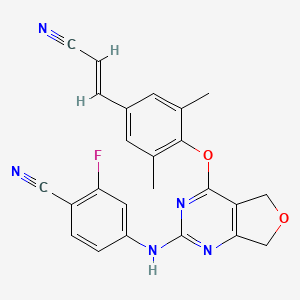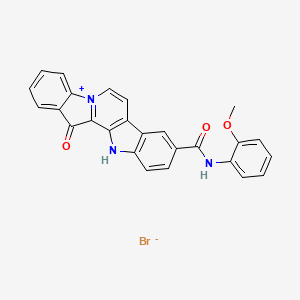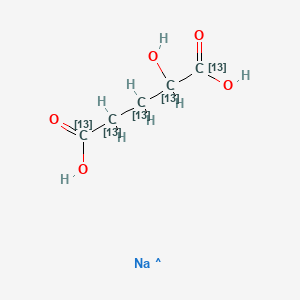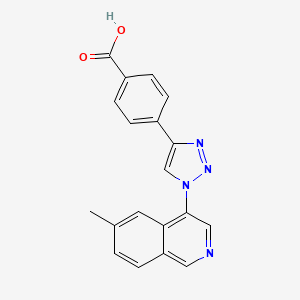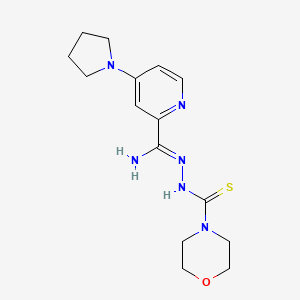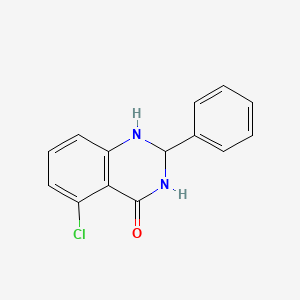
Pbrm1-BD2-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pbrm1-BD2-IN-3 is a potent inhibitor of the second bromodomain of Polybromo 1 (PBRM1), a subunit of the PBAF chromatin remodeling complex. This compound has shown significant potential in cancer research, particularly in targeting clear cell renal cell carcinoma, where PBRM1 is frequently mutated .
准备方法
The synthesis of Pbrm1-BD2-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
化学反应分析
Pbrm1-BD2-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Pbrm1-BD2-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of bromodomains in chromatin remodeling and gene regulation.
Biology: It helps in understanding the role of PBRM1 in cellular processes such as DNA repair, transcription, and cell cycle regulation.
Medicine: It is being investigated as a potential therapeutic agent for cancers where PBRM1 is mutated, such as clear cell renal cell carcinoma.
作用机制
Pbrm1-BD2-IN-3 exerts its effects by selectively binding to the second bromodomain of PBRM1. This binding disrupts the interaction between PBRM1 and acetylated histones, thereby inhibiting the chromatin remodeling activity of the PBAF complex. The molecular targets involved include acetylated lysine residues on histone proteins, and the pathways affected include those related to gene expression and cellular growth .
相似化合物的比较
Pbrm1-BD2-IN-3 is unique in its high selectivity for the second bromodomain of PBRM1. Similar compounds include:
Pbrm1-BD3-IN-1: An inhibitor targeting the third bromodomain of PBRM1.
Pbrm1-BD4-IN-2: An inhibitor targeting the fourth bromodomain of PBRM1.
SMARCA2 and SMARCA4 inhibitors: These compounds target bromodomains in other chromatin remodeling complexes but lack the selectivity for PBRM1.
This compound stands out due to its specificity and potency, making it a valuable tool in both research and potential therapeutic applications.
属性
分子式 |
C14H11ClN2O |
|---|---|
分子量 |
258.70 g/mol |
IUPAC 名称 |
5-chloro-2-phenyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8,13,16H,(H,17,18) |
InChI 键 |
ODBQDJLEOQRRNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


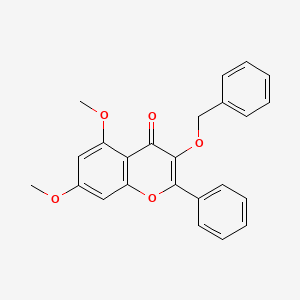
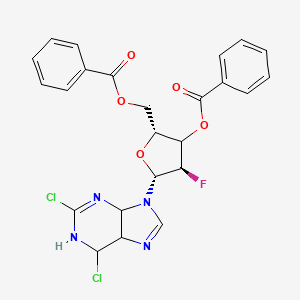
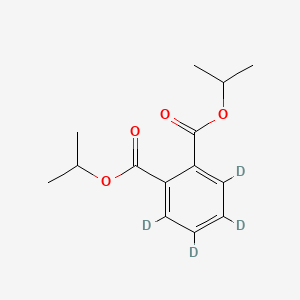



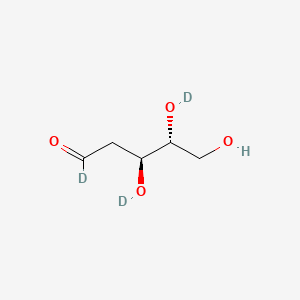

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
